molecular formula C18H16Cl2N4OS B12029562 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12029562
M. Wt: 407.3 g/mol
InChI Key: KESORSLIPCFFHZ-UFFVCSGVSA-N
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Description

4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C18H16Cl2N4OS and a molecular weight of 407.324 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,6-dichlorobenzaldehyde with 3-isopropoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and the dichlorophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol include:

These compounds share structural similarities, such as the triazole ring and substituted phenyl groups, but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16Cl2N4OS/c1-11(2)25-13-6-3-5-12(9-13)17-22-23-18(26)24(17)21-10-14-15(19)7-4-8-16(14)20/h3-11H,1-2H3,(H,23,26)/b21-10+

InChI Key

KESORSLIPCFFHZ-UFFVCSGVSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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